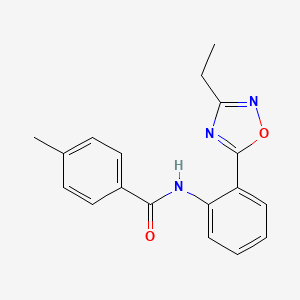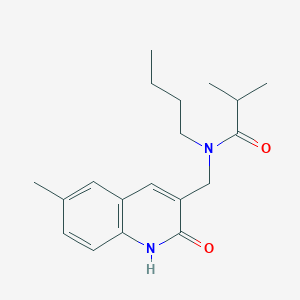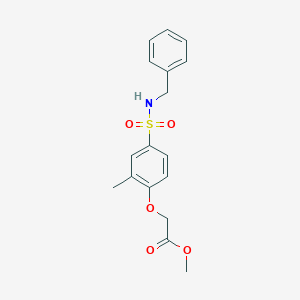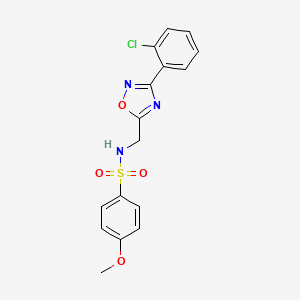
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the oxadiazole family and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation. It has also been found to induce apoptosis by activating caspases.
Biochemical and Physiological Effects:
Studies have shown that N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide can affect various biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in inflammation and bacterial and fungal growth. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide in lab experiments is its potential therapeutic applications. Its anticancer, anti-inflammatory, antifungal, and antibacterial activities make it a promising compound for further research. However, one of the limitations of using this compound is its toxicity. Studies have shown that it can induce toxicity in normal cells at high concentrations.
Direcciones Futuras
There are several future directions for the research of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide. One of the areas of research is the development of novel derivatives of this compound with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound. Moreover, the potential of this compound as a drug delivery system needs to be explored. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Conclusion:
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a promising compound for scientific research due to its potential therapeutic applications. It has been extensively studied for its anticancer, anti-inflammatory, antifungal, and antibacterial activities. The synthesis of this compound can be achieved using various methods. Although this compound has shown promising results in lab experiments, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide can be achieved using different methods. One of the commonly used methods is the reaction of 2-chlorobenzonitrile with ethyl oxalate to form ethyl 2-chlorobenzoylformate. This intermediate is then reacted with hydrazine hydrate to produce 2-chlorobenzohydrazide. The reaction of this intermediate with chloroacetic acid and sodium hydroxide leads to the formation of N-(2-chlorophenyl)glycine. The final step involves the reaction of N-(2-chlorophenyl)glycine with 4-methoxybenzenesulfonyl chloride and triethylamine to produce N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to be effective against drug-resistant cancer cells. Additionally, this compound has been studied for its anti-inflammatory, antifungal, and antibacterial activities.
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4S/c1-23-11-6-8-12(9-7-11)25(21,22)18-10-15-19-16(20-24-15)13-4-2-3-5-14(13)17/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACJIZMOIQXFDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

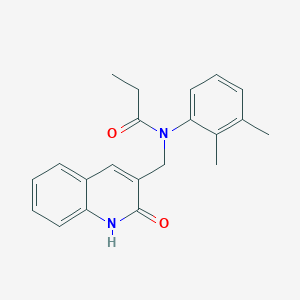
![8-bromo-N-(4-ethylphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693627.png)
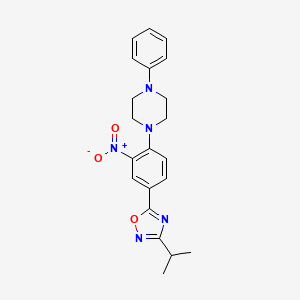



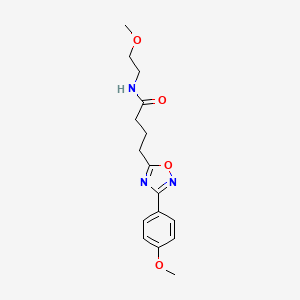
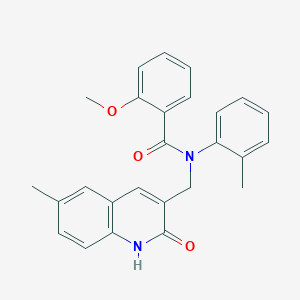
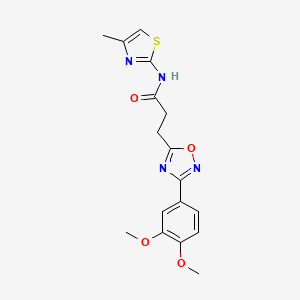
![4-ethoxy-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693685.png)

